3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione
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Overview
Description
3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thiolane ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring and the introduction of the hydroxyethyl and thioxomethyl groups. Common reagents used in these reactions include thionyl chloride, ethylene oxide, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione exerts its effects involves interactions with various molecular targets. The hydroxyethyl and thioxomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. Pathways involved include enzyme inhibition and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 3-[[[ethyl(2-hydroxyethyl)amino]thioxomethyl]amino]-N,N,4-trimethyl-
- Other thiolane derivatives
Uniqueness
3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione stands out due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C8H16N2O3S2 |
---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C8H16N2O3S2/c1-8(2-5-15(12,13)6-8)10-7(14)9-3-4-11/h11H,2-6H2,1H3,(H2,9,10,14) |
InChI Key |
SACVKLIHOSVAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NCCO |
Origin of Product |
United States |
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